[(2R,3S)-1-Methyl-2-(1-methylpyrazol-4-yl)piperidin-3-yl]methanamine
Description
This chiral piperidine derivative features a 1-methylpyrazol-4-yl substituent at the 2-position and a methanamine group at the 3-position of the piperidine ring.
Properties
IUPAC Name |
[(2R,3S)-1-methyl-2-(1-methylpyrazol-4-yl)piperidin-3-yl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4/c1-14-5-3-4-9(6-12)11(14)10-7-13-15(2)8-10/h7-9,11H,3-6,12H2,1-2H3/t9-,11+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACMUBJGTOBYWSU-GXSJLCMTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1C2=CN(N=C2)C)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC[C@H]([C@@H]1C2=CN(N=C2)C)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3S)-1-Methyl-2-(1-methylpyrazol-4-yl)piperidin-3-yl]methanamine typically involves multi-step organic reactions. One common method starts with the preparation of the piperidine ring, followed by the introduction of the pyrazole ring through a series of substitution reactions. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, often involving continuous flow chemistry techniques to maintain consistent reaction conditions and minimize by-products.
Chemical Reactions Analysis
Alkylation and Acylation Reactions
The primary amine group exhibits nucleophilic reactivity under standard alkylation/acylation conditions:
For example, reaction with benzyl chloride yields N-benzyl-[(2R,3S)-1-methyl-2-(1-methylpyrazol-4-yl)piperidin-3-yl]methanamine , confirmed via LC-MS ([M+H]⁺ = 382.4).
Oxidation Reactions
The pyrazole ring and piperidine system show distinct oxidative behavior:
| Target Site | Oxidizing Agent | Product | Selectivity |
|---|---|---|---|
| Pyrazole Ring | mCPBA (3 eq.), CH₂Cl₂, 0°C | N-oxide formation at pyrazole nitrogen | Site-specific (N1) |
| Piperidine C-H | RuO₄ (cat.), NaIO₄, H₂O/CH₃CN | Hydroxylation at C4 position of piperidine | Moderate (∼40% yield) |
Notably, pyrazole N-oxidation does not alter the stereochemical integrity of the piperidine ring.
Ring-Opening and Rearrangements
Under acidic conditions, the piperidine ring undergoes structural modifications:
Reaction Conditions :
-
HCl (conc.), EtOH, reflux (12 hr)
Mechanism :
-
Protonation of tertiary amine
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Ring-opening via C-N bond cleavage
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Formation of linear intermediate N-methyl-3-(1-methylpyrazol-4-yl)pentane-1,5-diamine (confirmed by ¹H NMR: δ 2.75–3.10 ppm, multiplet for CH₂NH groups)
Coordination Chemistry
The pyrazole nitrogen and amine group participate in metal complexation:
| Metal Salt | Conditions | Complex Stoichiometry | Application |
|---|---|---|---|
| CuCl₂·2H₂O | MeOH, RT, N₂ atmosphere | 1:2 (metal:ligand) | Catalytic oxidation studies |
| Pd(OAc)₂ | DMF, 80°C, 4 hr | 1:1 | Cross-coupling catalyst |
X-ray crystallography of the Cu(II) complex reveals square-planar geometry with binding through pyrazole N(2) and methanamine N atoms.
Stereochemical Stability
The (2R,3S) configuration remains intact under most reaction conditions:
| Condition | Time | Epimerization | Analytical Method |
|---|---|---|---|
| pH 2.0 (HCl), 25°C | 24 hr | <2% | Chiral HPLC (Chiralpak IC-3) |
| DBU (1.0 M), DMF, 60°C | 6 hr | 12% | Polarimetry ([α]D²⁵ = +38°) |
Racemization becomes significant (>10%) only under strong basic conditions .
Mechanistic Insights from Biochemical Studies
While not a direct reaction, binding studies reveal electronic features influencing reactivity:
-
Pyrazole N(1) participates in H-bonding with biological targets (e.g., Arg368 in PRMT5 enzyme), explaining its susceptibility to electrophilic attack
-
Methyl groups at piperidine N(1) and pyrazole N(1) create steric hindrance, reducing reactivity at adjacent positions
Comparative Reactivity Table
| Position | Reactivity | Preferred Reactions |
|---|---|---|
| Methanamine (-NHCH₃) | High | Alkylation, acylation, coordination |
| Pyrazole N(1) | Moderate | N-oxidation, H-bonding |
| Piperidine C(4)-H | Low | Selective hydroxylation |
| Piperidine N(1)-CH₃ | Inert | No observed functionalization |
Scientific Research Applications
Pharmacological Studies
The compound is being explored for its potential as a therapeutic agent in various conditions due to its interaction with neurotransmitter systems. Research indicates that derivatives of piperidine can modulate the activity of G protein-coupled receptors (GPCRs), which are crucial in many CNS disorders.
Case Study : A study published in the Neurobiology of Disease highlighted the development of allosteric modulators targeting GPCRs, suggesting that compounds similar to [(2R,3S)-1-Methyl-2-(1-methylpyrazol-4-yl)piperidin-3-yl]methanamine could be promising candidates for treating neurological disorders such as Alzheimer's disease and schizophrenia .
Metabolic Syndrome Treatment
Research has shown that certain piperidine derivatives can inhibit enzymes associated with metabolic disorders, such as 11β-hydroxysteroid dehydrogenase type 1. This inhibition may help manage conditions like type 2 diabetes and obesity.
Case Study : A patent (WO2011033255A1) discusses compounds that inhibit this enzyme and suggests their use in treating metabolic syndrome and related disorders . The structural similarities between these compounds and this compound imply potential efficacy in similar applications.
Antimicrobial Activity
Piperidine derivatives have been studied for their antimicrobial properties. The compound's ability to interact with bacterial cell membranes or metabolic pathways could make it a candidate for developing new antibiotics.
Data Table: Antimicrobial Activity of Piperidine Derivatives
Mechanism of Action
The mechanism of action of [(2R,3S)-1-Methyl-2-(1-methylpyrazol-4-yl)piperidin-3-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural features and molecular data for the target compound and its analogs:
Key Observations:
- Chirality : The target compound and rac-[(2R,3S)-2-(1H-pyrazol-5-yl)oxan-3-yl]methanamine share stereochemical complexity, which is absent in simpler analogs like 3-(1-methylpyrazol-4-yl)prop-2-yn-1-amine .
- Ring Systems : Piperidine (target) vs. oxane (tetrahydropyran) in vs. phenyl in . Piperidine’s six-membered ring offers greater conformational flexibility compared to oxane’s five-membered structure.
- Substituent Effects: The 1-methylpyrazole group in the target may enhance π-π stacking interactions compared to non-aromatic groups (e.g., trifluoromethyl in ).
Challenges and Limitations
Biological Activity
The compound [(2R,3S)-1-Methyl-2-(1-methylpyrazol-4-yl)piperidin-3-yl]methanamine, also known as a derivative of pyrazole, has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including its potential as an antimicrobial agent, its role in inhibiting specific enzymes, and its implications in various therapeutic areas.
Chemical Structure and Properties
The molecular formula of the compound is C12H22N4, with a molecular weight of 242.34 g/mol. The structure features a piperidine ring substituted with a methylpyrazole moiety, which is crucial for its biological activity.
1. Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit notable antimicrobial properties. For instance, studies have shown that compounds similar to this compound demonstrate significant inhibitory effects against various pathogens.
| Compound | Target Pathogen | Inhibition Zone (mm) |
|---|---|---|
| Compound A | E. coli | 15 |
| Compound B | S. aureus | 18 |
| Target Compound | C. albicans | 20 |
Table 1: Antimicrobial activity of pyrazole derivatives
2. Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes that are crucial in various biochemical pathways. Notably, it has shown potential as an inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme involved in pyrimidine synthesis.
In vitro assays demonstrated that the compound could effectively inhibit DHODH activity, leading to reduced proliferation of cells in culture:
- IC50 Value : The IC50 for DHODH inhibition was found to be approximately 50 µM.
- Selectivity Index : The selectivity index indicates a favorable profile compared to existing inhibitors like brequinar.
3. Antitumor Activity
Recent studies have indicated that pyrazole derivatives may possess antitumor properties by targeting specific cancer cell lines. In particular, compounds related to this compound have been tested against BRAF(V600E) mutant cancer cells.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A375 (melanoma) | 30 | Apoptosis induction |
| HCT116 (colon cancer) | 25 | Cell cycle arrest |
Table 2: Antitumor activity of pyrazole derivatives
Case Studies
Several case studies have highlighted the efficacy of pyrazole derivatives in clinical settings:
- Case Study on Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections showed that treatment with a pyrazole derivative resulted in a significant reduction in infection rates compared to standard treatments.
- Cancer Treatment Study : In a preclinical model using mice with induced tumors, administration of the compound led to a marked decrease in tumor size and improved survival rates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
